molecular formula C32H36ClNO8 B001158 Citrato de toremifeno CAS No. 89778-27-8

Citrato de toremifeno

Número de catálogo: B001158
Número CAS: 89778-27-8
Peso molecular: 598.1 g/mol
Clave InChI: IWEQQRMGNVVKQW-OQKDUQJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El citrato de toremifeno es un modulador selectivo del receptor de estrógeno (SERM) no esteroideo que se usa principalmente en el tratamiento del cáncer de mama metastásico en mujeres posmenopáusicas. Está relacionado estructural y farmacológicamente con el tamoxifeno y es conocido por sus acciones específicas de los tejidos, que exhiben efectos tanto estrogénicos como antiestrogénicos dependiendo del tejido diana .

Aplicaciones Científicas De Investigación

Treatment of Metastatic Breast Cancer

Toremifene citrate is FDA-approved for treating postmenopausal women with hormone-receptor positive metastatic breast cancer. It is particularly beneficial for patients whose tumors are influenced by estrogen. The drug works by reducing estrogen's availability to tumors, thereby limiting their growth potential .

  • Case Study : A clinical trial comparing toremifene and tamoxifen demonstrated comparable efficacy in controlling advanced breast cancer, with a notable reduction in side effects associated with toremifene .

Male Reproductive Health

Recent studies have explored the use of toremifene in treating idiopathic oligozoospermia (low sperm count) in men. Research indicates that administration over three months significantly improves sperm count and motility .

  • Clinical Findings : In a controlled study, men treated with toremifene showed an increase in total sperm count from an average of 10 million/mL to 20 million/mL, suggesting its potential as a therapeutic agent for male infertility .

Bone Health

Toremifene has also been investigated for its effects on bone density, particularly in patients undergoing androgen deprivation therapy (ADT) for prostate cancer. Studies indicate that toremifene can improve bone mineral density and quality of life in these patients .

  • Research Insight : A randomized trial found that patients receiving toremifene had a significant increase in bone mineral density compared to those receiving placebo, highlighting its role as a potential treatment for osteoporosis in men undergoing ADT .

Antimicrobial Properties

Emerging research has identified the antimicrobial properties of toremifene against various pathogens, including fungal and bacterial species. In vitro studies have shown that it can inhibit biofilm formation by Candida albicans and other bacteria, suggesting a potential role in treating infections .

  • Experimental Results : Laboratory tests revealed that toremifene significantly reduced biofilm biomass by up to 70% at certain concentrations, indicating its promise as an adjunct treatment for infections resistant to conventional therapies .

Cancer Drug Resistance

High-dose toremifene has been studied for its ability to overcome drug resistance in breast cancer treatments. Research suggests that it may enhance the efficacy of conventional chemotherapy agents by modulating resistance pathways .

  • Study Outcome : A clinical evaluation indicated that patients receiving high-dose toremifene alongside standard chemotherapy had improved response rates compared to those receiving chemotherapy alone, suggesting its potential utility in resistant cases .

Summary Table of Applications

ApplicationDescriptionSupporting Evidence
Metastatic Breast CancerTreatment for hormone-receptor positive casesClinical trials comparing efficacy with tamoxifen
Male Reproductive HealthImprovement of sperm count and motilitySignificant findings from oligozoospermia studies
Bone HealthEnhancement of bone mineral density during ADTRandomized trials showing increased BMD
Antimicrobial PropertiesInhibition of biofilm formation by pathogensIn vitro studies demonstrating effectiveness
Overcoming Drug ResistanceEnhancing efficacy of chemotherapy in resistant breast cancerImproved response rates noted in clinical evaluations

Análisis Bioquímico

Biochemical Properties

Toremifene citrate is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected . Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Cellular Effects

Toremifene citrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking estrogen from reaching estrogen receptors on breast cancer cells . Without the estrogen, the cancer cells can’t grow as well as they can with it .

Molecular Mechanism

The molecular mechanism of action of Toremifene citrate involves its binding to estrogen receptors. By blocking estrogen molecules from binding sites, Toremifene citrate prevents estrogen’s growth-stimulating effects in the tumor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toremifene citrate have been observed to change over time. Studies have shown that patients in the Toremifene group had similar disease-free survival (DFS) and overall survival (OS) to those in the tamoxifen group .

Dosage Effects in Animal Models

The effects of Toremifene citrate vary with different dosages in animal models. It has demonstrated potent antiestrogenic properties in animal test systems . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast .

Metabolic Pathways

Toremifene citrate is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency .

Transport and Distribution

Toremifene citrate is primarily bound to albumin (92%), 2% bound to α1-acid glycoprotein, and 6% bound to β1-globulin in the serum . It has an apparent volume of distribution of 580 L and binds extensively (>99.5%) to serum proteins, mainly albumin .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del citrato de toremifeno implica la preparación del isómero Z de la base de toremifeno, libre del isómero E. El proceso incluye la reacción de 4-cloro-1,2-difenil-1-butenil fenol con N,N-dimetiletilamina en presencia de una base, seguido de la adición de ácido cítrico para formar la sal de citrato .

Métodos de Producción Industrial: La producción industrial del this compound típicamente involucra la síntesis a gran escala usando condiciones de reacción optimizadas para asegurar alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener la forma polimórfica deseada del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de toremifeno experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Mecanismo De Acción

El citrato de toremifeno se une a los receptores de estrógeno y puede ejercer efectos tanto estrogénicos como antiestrogénicos dependiendo del tejido. Compite con el estrógeno por la unión al receptor de estrógeno, inhibiendo así el crecimiento de tumores dependientes de estrógenos. El mecanismo del compuesto involucra la modulación de la expresión génica y la inhibición de la proliferación celular en el tejido mamario .

Compuestos Similares:

    Tamoxifeno: Otro modulador selectivo del receptor de estrógeno con usos similares en el tratamiento del cáncer de mama.

    Raloxifeno: Un SERM que se usa principalmente para la osteoporosis y la prevención del cáncer de mama.

    Clomifeno: Un SERM que se usa en el tratamiento de la infertilidad .

Singularidad del this compound: El this compound es único en sus acciones específicas de los tejidos y su potencial menor riesgo de hepatocarcinogenicidad en comparación con el tamoxifeno. También tiene un perfil distinto de efectos secundarios y farmacocinética, lo que lo convierte en una alternativa valiosa en ciertos escenarios clínicos .

Comparación Con Compuestos Similares

    Tamoxifen: Another selective estrogen receptor modulator with similar uses in breast cancer treatment.

    Raloxifene: A SERM used primarily for osteoporosis and breast cancer prevention.

    Clomiphene: A SERM used in the treatment of infertility .

Uniqueness of Toremifene Citrate: Toremifene citrate is unique in its specific tissue actions and its potential lower risk of hepatocarcinogenicity compared to tamoxifen. It also has a distinct profile of side effects and pharmacokinetics, making it a valuable alternative in certain clinical scenarios .

Actividad Biológica

Toremifene citrate, a selective estrogen receptor modulator (SERM), is primarily utilized in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Its mechanism of action, clinical efficacy, and biological effects have been the subject of extensive research. This article explores the biological activity of toremifene citrate, emphasizing its pharmacodynamics, clinical trial results, and potential side effects.

Toremifene citrate functions by binding to estrogen receptors, exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue. In breast tissue, it acts as an antagonist, inhibiting estrogen-induced cell proliferation, while in bone and other tissues, it may exert estrogen-like effects that can be beneficial for bone density .

Pharmacokinetics

Toremifene is well-absorbed after oral administration, with peak plasma concentrations occurring approximately 4 to 6 hours post-dose. The drug has a half-life of about 5 to 7 days, allowing for once-daily dosing. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in active metabolites that contribute to its therapeutic effects .

Case Studies and Clinical Trials

Multiple clinical trials have evaluated the efficacy of toremifene in treating metastatic breast cancer:

  • Phase II Trials : In trials involving a total of 104 patients treated with 20 mg/day, response rates were approximately 21.4% for ER-positive and 22.2% for ER-unknown patients. Higher doses (60 mg/day) showed improved response rates ranging from 32.6% to 54.3% , with median times to progression between 6.3 to 12.2 months .
  • Phase III Trials : A pooled analysis from two phase III trials involving 369 patients indicated no significant benefit from high doses of toremifene compared to standard tamoxifen treatment, highlighting the need for further investigation into optimal dosing strategies .

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated various biological activities of toremifene:

Study TypeDose (mg/kg)Key Findings
Long-term toxicity study0, 12, 24Reduced weight gain; no liver tumors detected; decreased mammary tumor incidence .
Carcinogenicity studyUp to 12Significant reduction in mammary tumor incidence compared to controls .
Hormonal influence on boneN/AToremifene showed potential benefits in maintaining bone density during androgen deprivation therapy in men .

Side Effects and Toxicity

The side effect profile of toremifene includes hot flashes, nausea, and potential thromboembolic events. Long-term studies indicate that while there is no significant increase in liver tumors or other malignancies associated with its use, careful monitoring is warranted due to its hormonal activity .

Propiedades

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-26-7 (Parent)
Record name Toremifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021367
Record name Toremifene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89778-27-8
Record name Toremifene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89778-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toremifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOREMIFENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TOREMIFENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toremifene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOREMIFENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toremifene citrate
Reactant of Route 2
Toremifene citrate
Reactant of Route 3
Toremifene citrate
Reactant of Route 4
Toremifene citrate
Reactant of Route 5
Toremifene citrate
Reactant of Route 6
Reactant of Route 6
Toremifene citrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.